3-[(4-chlorobenzyl)sulfanyl]-N-[(methoxyimino)methyl]-5-(trifluoromethyl)-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-chlorobenzyl)sulfanyl]-N-[(methoxyimino)methyl]-5-(trifluoromethyl)-2-pyridinecarboxamide is a useful research compound. Its molecular formula is C16H13ClF3N3O2S and its molecular weight is 403.8. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorobenzyl)sulfanyl]-N-[(methoxyimino)methyl]-5-(trifluoromethyl)-2-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorobenzyl)sulfanyl]-N-[(methoxyimino)methyl]-5-(trifluoromethyl)-2-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Impurities in Pharmaceutical Compounds
Complex molecules similar to the queried compound are often subjects of study for their synthesis processes and the identification of pharmaceutical impurities. For instance, research on omeprazole, a proton pump inhibitor, has focused on novel synthesis methods and the characterization of pharmaceutical impurities. These studies aim to enhance the yield and efficiency of synthesis processes while ensuring the purity of the final pharmaceutical product (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Catalysis in Organic Synthesis
Research in organic chemistry frequently involves the development of catalysts for synthesizing complex molecules. For example, the use of tert-butanesulfinamide in the asymmetric synthesis of N-heterocycles via sulfinimines showcases the importance of chiral sulfinamides in creating structurally diverse compounds with potential pharmaceutical applications (Philip, Radhika, Saranya, & Anilkumar, 2020).
Hybrid Catalysts for Medicinal Chemistry
The exploration of hybrid catalysts in the synthesis of medicinal compounds highlights the ongoing efforts to develop more efficient and selective methods for producing complex organic molecules. Such research underscores the critical role of catalysts in achieving specific molecular architectures needed for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Environmental and Analytical Chemistry
The study of chemical compounds also extends to environmental and analytical chemistry, where the focus might be on the detection, degradation, and removal of contaminants, including pharmaceuticals and their metabolites. Such research is crucial for understanding the environmental impact of chemical compounds and developing methods for their mitigation (Egeghy, Cohen Hubal, Tulve, Melnyk, Morgan, Fortmann, & Sheldon, 2011).
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-N-[(E)-methoxyiminomethyl]-5-(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2S/c1-25-23-9-22-15(24)14-13(6-11(7-21-14)16(18,19)20)26-8-10-2-4-12(17)5-3-10/h2-7,9H,8H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXVYNSOHJTDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1=C(C=C(C=N1)C(F)(F)F)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)C1=C(C=C(C=N1)C(F)(F)F)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorobenzyl)sulfanyl]-N-[(methoxyimino)methyl]-5-(trifluoromethyl)-2-pyridinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.